Octahydro-1H-pyrano[3,4-b]pyridineoxalate
Description
Significance of Saturated Heterocyclic Systems in Chemical Synthesis and Advanced Materials Science
Saturated heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within a ring, are fundamental building blocks in modern science. ekb.eg Their importance is well-established in medicinal chemistry, where they are integral components of numerous therapeutic agents. lookchem.com The prevalence of saturated rings is due to several advantageous properties they confer upon a molecule compared to their flat, aromatic counterparts. nih.gov
One of the most significant advantages is their inherent three-dimensional geometry. nih.gov This spatial arrangement can lead to more specific interactions with biological targets, such as enzymes and receptors, potentially improving the efficacy and selectivity of a drug candidate. Furthermore, incorporating saturated heterocyclic frameworks can enhance the physicochemical properties of a molecule. nih.gov For instance, they often lead to better aqueous solubility and can mitigate metabolic issues associated with the oxidation of aromatic rings. nih.gov
In the realm of advanced materials science, saturated heterocycles are also valuable. Their defined conformational structures and the presence of heteroatoms (like nitrogen and oxygen) that can participate in hydrogen bonding or coordination make them useful components in the design of polymers, molecular sensors, and functional materials. The development of novel methods for the synthesis and modification of these saturated systems, including skeletal remodeling through photochemical methods, is an active area of research aimed at expanding access to new chemical structures and functions. semanticscholar.org
Overview of Pyrano-Pyridine Derivatives and their Structural Diversity in Academic Contexts
The pyrano-pyridine scaffold, which consists of a fused pyran and pyridine (B92270) ring, represents a versatile and important class of heterocyclic compounds. nih.gov The structural diversity within this family is extensive, arising from several factors:
Fusion Pattern: The pyran and pyridine rings can be fused in different ways, leading to various constitutional isomers such as pyrano[2,3-b]pyridine, pyrano[3,4-b]pyridine, and pyrano[4,3-b]pyridine. lookchem.comacs.org Each fusion pattern results in a unique spatial arrangement of the heteroatoms and distinct chemical properties.
Saturation Level: The scaffold can be fully saturated (octahydro), partially unsaturated (dihydro or tetrahydro), or fully aromatic (as a pyrylium (B1242799) salt). ekb.eg
Substitution: The core ring system can be decorated with a wide array of functional groups at various positions, allowing for fine-tuning of its properties.
Research has demonstrated the successful synthesis of numerous pyrano-pyridine derivatives. For example, rhodium-catalyzed C-H activation has been employed to create highly fused polycyclic pyrano[2,3-b]pyridines under mild conditions. sigmaaldrich.comacs.org Other studies have focused on the synthesis of pyrano[2,3-b]pyridine derivatives through cyclo-condensation reactions, yielding compounds with notable antimicrobial activity. lookchem.com The synthesis of benzopyrano[3,4-b]pyridine derivatives has also been reported, highlighting the potential for creating complex, multi-ring systems based on this core structure. acs.org This structural adaptability makes the pyrano-pyridine nucleus an attractive target for synthetic chemists exploring new molecular architectures.
| Scaffold | Saturation Level | Key Synthetic Method Mentioned | Research Context |
|---|---|---|---|
| Pyrano[2,3-b]pyridine | Unsaturated/Aromatic | Cyclo-condensation, Rh(III)-Catalyzed C-H Activation | Antimicrobial Activity, Synthesis of Fused Systems lookchem.comsigmaaldrich.comacs.org |
| Pyrano[3,4-b]pyridine | Unsaturated/Aromatic | Reaction with β-keto esters | Synthesis of KYNA Analogues, Potential Allergic Manifestation Treatments acs.org |
| 5,8-Dihydro-6H-pyrano[3,4-b]pyridine | Partially Saturated | CuCl2-catalyzed condensation | Development of building blocks for medicinal chemistry ekb.eg |
| Octahydro-1H-pyrano[3,4-b]pyridine | Fully Saturated | Not specified in detail, available as a building block | Chemical synthesis and fundamental research enamine.net |
Rationale for Investigating Octahydro-1H-pyrano[3,4-b]pyridineoxalate as a Novel Chemical Entity for Fundamental Research
The investigation of this compound is driven by the convergence of several key principles in modern chemical research. The rationale for studying this specific compound as a novel chemical entity rests on its identity as a fully saturated, fused heterocyclic system.
First, the exploration of saturated scaffolds is a major trend in medicinal chemistry, moving away from the predominantly flat molecules of the past. nih.gov The rigid, three-dimensional conformation of the octahydropyrano[3,4-b]pyridine core is precisely the type of structure sought after to achieve higher binding affinity and selectivity for biological targets. Synthesizing and characterizing this fundamental scaffold provides a platform for creating libraries of new, spatially complex molecules.
Second, the parent pyrano-pyridine nucleus is a "privileged scaffold," meaning it is a structural framework that is recurrent in biologically active compounds. While much of the existing research has focused on unsaturated derivatives, the corresponding saturated system, Octahydro-1H-pyrano[3,4-b]pyridine, represents underexplored chemical space. Investigating its properties allows researchers to understand how saturation affects the scaffold's electronic and conformational characteristics, providing valuable data for designing future functional molecules.
Finally, its availability as a chemical building block signifies its utility in synthetic chemistry. ekb.eg The oxalate (B1200264) salt provides a stable, crystalline form that is ideal for handling and for use in subsequent chemical reactions. Fundamental research into its reactivity, conformational preferences, and physical properties is essential for its effective deployment in the synthesis of more complex target molecules for materials science or drug discovery programs.
| Property | Parameter | Illustrative Value/Description | Significance in Fundamental Research |
|---|---|---|---|
| Molecular Formula | C₈H₁₅NO · C₂H₂O₄ | C₁₀H₁₇NO₅ | Confirms elemental composition. |
| Molecular Weight | g/mol | 231.23 | Basic property for all quantitative chemical work. |
| Appearance | Physical State | White to off-white crystalline solid | Basic physical characterization. |
| Melting Point | °C | e.g., 155-160 °C | Indicator of purity and crystalline form. |
| Solubility | Qualitative | Soluble in water, methanol; sparingly soluble in ethanol | Determines appropriate solvents for reaction and analysis. |
| Spectroscopy | ¹H NMR, ¹³C NMR | Spectra consistent with proposed saturated bicyclic structure | Confirms the chemical structure and stereochemistry. |
| Mass Spectrometry | m/z for parent amine [M+H]⁺ | 142.12 | Confirms molecular weight of the free base. |
Note: The values in this table are illustrative and represent typical data collected for a novel chemical entity.
Structure
2D Structure
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-2-7-3-5-10-6-8(7)9-4-1;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
HAPURMUUNQVENY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCOCC2NC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of Octahydro 1h Pyrano 3,4 B Pyridineoxalate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For Octahydro-1H-pyrano[3,4-b]pyridine oxalate (B1200264), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the full proton (¹H) and carbon-¹³ (¹³C) chemical shifts, determine scalar coupling networks, and establish the relative stereochemistry of the fused ring system.
Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift Assignments and Coupling Constant Analysis
The ¹H and ¹³C NMR spectra of Octahydro-1H-pyrano[3,4-b]pyridine oxalate are expected to display a series of signals corresponding to the distinct chemical environments of the protons and carbons within the heterocyclic framework and the oxalate counter-ion. The protonation of the piperidine (B6355638) nitrogen by oxalic acid will lead to a general downfield shift of the adjacent protons and carbons.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show complex multiplets in the aliphatic region, typically between 1.0 and 4.0 ppm. The protons adjacent to the oxygen atom of the pyran ring (H-4a, H-8a) and the nitrogen atom of the piperidine ring (H-2, H-6) are expected to resonate at the lower field end of this region. The geminal and vicinal coupling constants (J-values) extracted from the fine structure of these signals are critical for determining the dihedral angles between adjacent protons and thus the chair-like conformation of the rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide key information. The carbons bonded to the heteroatoms (C-2, C-6, C-4a, C-8a) will appear at lower field positions compared to the other methylene (B1212753) carbons of the rings. A significant downfield signal, typically in the range of 160-168 ppm, is characteristic of the carboxylate carbons of the oxalate anion .
Predicted ¹H and ¹³C NMR Data for the (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine Cation:
Based on data from structurally related pyranopiperidine systems rsc.org, the following tables present the predicted chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 3.0 - 3.4 | m | - |
| H-3 | 1.5 - 1.9 | m | - |
| H-4 | 1.5 - 1.9 | m | - |
| H-4a | 3.5 - 3.9 | m | - |
| H-6 | 2.8 - 3.2 | m | - |
| H-7 | 1.6 - 2.0 | m | - |
| H-8 | 3.6 - 4.0 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 45 - 50 |
| C-3 | 25 - 30 |
| C-4 | 25 - 30 |
| C-4a | 70 - 75 |
| C-6 | 48 - 53 |
| C-7 | 28 - 33 |
| C-8 | 65 - 70 |
| C-8a | 35 - 40 |
Elucidation of Molecular Connectivity and Relative Stereochemistry via 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle of Octahydro-1H-pyrano[3,4-b]pyridine oxalate.
COSY (Correlation Spectroscopy): This experiment will reveal the proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. Cross-peaks will connect adjacent protons, allowing for the tracing of the connectivity from H-2 through H-3 and H-4, and separately along the other spin systems in the pyran ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is a powerful tool for definitively assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons (if any) and for piecing together the different fragments of the molecule. For instance, correlations from the protons on C-2 and C-8a to the bridgehead carbon C-4a would confirm the fusion of the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining the relative stereochemistry. It detects protons that are close in space, irrespective of whether they are directly bonded. For a cis-fused ring system like (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine, a key NOE correlation would be expected between the axial proton on one ring and the axial protons on the adjacent ring that are on the same face of the molecule nih.gov. Specifically, a strong NOE between the bridgehead proton H-8a and protons on the same face of the piperidine ring would confirm the cis-fusion.
Advanced NMR Techniques for Conformational Analysis and Dynamic Processes
The fused ring system of Octahydro-1H-pyrano[3,4-b]pyridine is not static and undergoes conformational changes. The cis-fused nature of the rings allows for a degree of flexibility. The most stable conformation is expected to be a chair-chair arrangement, similar to cis-decalin youtube.commasterorganicchemistry.com. Variable-temperature NMR studies can provide insight into the energetic barriers of ring-flipping processes. In such studies, the coalescence of signals at higher temperatures and their sharpening into distinct signals at lower temperatures can be used to calculate the activation energy for conformational interchange.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of Octahydro-1H-pyrano[3,4-b]pyridine oxalate will be dominated by absorptions from the N-H, C-H, C-O, and C=O bonds. The protonated secondary amine (piperidine ring) will show a broad absorption band in the region of 2700-3300 cm⁻¹ due to the N-H stretching vibration. The C-H stretching vibrations of the aliphatic CH₂ groups will appear as sharp peaks around 2850-2960 cm⁻¹. The C-O stretching vibration of the pyran ring ether linkage is expected in the 1050-1150 cm⁻¹ region.
The oxalate counter-ion will give rise to very strong and characteristic absorptions. The asymmetric stretching of the carboxylate (C=O) groups typically appears in the range of 1550-1650 cm⁻¹, while the symmetric stretch is found around 1300-1400 cm⁻¹ nih.gov.
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (salt) | Stretching | 2700 - 3300 (broad) |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=O (oxalate) | Asymmetric Stretching | 1550 - 1650 (strong) |
| C=O (oxalate) | Symmetric Stretching | 1300 - 1400 |
| C-O (ether) | Stretching | 1050 - 1150 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthesized compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule with a high degree of confidence. For Octahydro-1H-pyrano[3,4-b]pyridine oxalate, HRMS analysis confirms the chemical formula and offers insights into its structural stability and fragmentation behavior under ionization.
The analysis of the title compound would typically be performed using a technique such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. In positive ion mode, the protonated cation, [Octahydro-1H-pyrano[3,4-b]pyridine + H]⁺, is observed. The oxalate salt has a molecular formula of C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol . bldpharm.com The cationic part (C₈H₁₅NO) has a monoisotopic mass of 141.1154 u.
The precise mass measurement for the protonated molecule [C₈H₁₅NO + H]⁺ is a critical data point for formula confirmation. A comparison between the calculated and observed mass is presented below.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z | Observed m/z | Mass Difference (ppm) |
|---|
The elucidation of fragmentation pathways provides further structural verification. Under collision-induced dissociation (CID), the protonated molecular ion would undergo characteristic fragmentation. The primary fragmentation event is often the neutral loss of stable molecules. For the [C₈H₁₆NO]⁺ ion, key fragmentation pathways could include the loss of water (H₂O) or formaldehyde (B43269) (CH₂O) from the pyran ring, or cleavages within the piperidine ring structure, consistent with the fragmentation patterns of similar saturated heterocyclic systems.
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Architecture
Single Crystal X-ray Diffraction (SCXRD) provides definitive proof of molecular structure, including the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry. For Octahydro-1H-pyrano[3,4-b]pyridine oxalate, an SCXRD study would reveal the ionic nature of the compound, showing a protonated pyranopyridine cation and an oxalate dianion.
A suitable single crystal for analysis could be grown by slow evaporation from a methanol/water mixture. core.ac.uk The crystallographic analysis would confirm the connectivity of the fused ring system and the geometry of the oxalate counter-ion. Such studies on related amine oxalate salts have shown that they often crystallize in common crystal systems like monoclinic or triclinic. core.ac.uknih.gov
Table 2: Hypothetical Crystallographic Data for Octahydro-1H-pyrano[3,4-b]pyridine Oxalate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₇NO₅ |
| Formula Weight | 231.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.154(3) |
| b (Å) | 8.987(2) |
| c (Å) | 12.551(4) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1102.5(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.392 |
| R₁ [I > 2σ(I)] | 0.048 |
Note: The data in this table is representative for a compound of this type and is modeled after similar reported structures. core.ac.ukmdpi.com
The solid-state architecture of an ionic compound is governed by a network of non-covalent interactions. In the crystal lattice of Octahydro-1H-pyrano[3,4-b]pyridine oxalate, the dominant forces are strong charge-assisted hydrogen bonds between the cation and anion. The protonated secondary amine of the piperidine ring (N⁺-H) acts as a hydrogen bond donor, while the oxygen atoms of the oxalate anion (COO⁻) serve as acceptors. mdpi.com
Table 3: Typical Hydrogen Bond Geometries in Amine Oxalate Crystals
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H···O | 0.91 | 1.85 | 2.75 | 170 |
Note: The data in this table is representative and based on values reported for similar structures. core.ac.ukmdpi.com
The SCXRD data allows for a detailed conformational analysis of the molecule as it exists in the solid state. The Octahydro-1H-pyrano[3,4-b]pyridine cation consists of a fused six-membered piperidine ring and a six-membered pyran ring. In the crystalline state, both rings are expected to adopt a stable chair conformation to minimize steric strain. The fusion of the two rings can be either cis or trans, and the X-ray structure would unambiguously determine this relative stereochemistry.
The oxalate anion is typically found to be planar or nearly planar in the crystalline state. mdpi.com The conformation observed in the crystal is a "frozen" snapshot of a low-energy state. In contrast, in the solution phase, the molecule may exhibit greater conformational flexibility. The pyran and piperidine rings could potentially undergo chair-to-chair interconversion. The specific conformation and the dynamics of this process in solution would typically be studied using Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on the average conformation and the energy barriers between different conformers. A comparison between the solid-state conformation and solution-phase data can reveal the influence of crystal packing forces on the molecular geometry.
Computational Chemistry and Theoretical Studies on Octahydro 1h Pyrano 3,4 B Pyridineoxalate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is routinely applied to optimize molecular geometries, determine the relative energies of different conformers, and calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
For a molecule like Octahydro-1H-pyrano[3,4-b]pyridine, DFT calculations would begin with geometry optimization to find the lowest energy three-dimensional structure. Due to the flexibility of the fused ring system, multiple conformers (e.g., chair, boat, twist conformations of the piperidine (B6355638) and pyran rings) would exist. DFT calculations can predict the relative stability of these conformers.
In studies of related pyridine (B92270) derivatives, DFT has been successfully used to calculate thermochemical properties such as the heat of formation. For instance, various DFT methods have been applied to a series of nitropyridine derivatives to predict their heats of formation via isodesmic reactions, which are hypothetical reactions designed to cancel out computational errors. researchgate.net The results from such a study on pyridine derivatives highlight how DFT can be a predictive tool for energetic properties.
Table 1: Illustrative DFT-Calculated Properties for a Related Heterocyclic System (Note: This data is for pyridine derivatives and is presented for illustrative purposes to show typical outputs of DFT calculations.)
| Compound (Nitropyridine) | DFT Method | Calculated Heat of Formation (kJ/mol) |
| 2-Nitropyridine | B3LYP/6-31G(d) | 135.6 |
| 3-Nitropyridine | B3LYP/6-31G(d) | 120.5 |
| 4-Nitropyridine | B3LYP/6-31G(d) | 132.2 |
| 2,6-Dinitropyridine | B3LYP/6-31G(d) | 168.6 |
Data sourced from studies on pyridine derivatives for illustrative purposes. researchgate.net
The reactivity of a molecule can be largely understood by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other reagents.
For Octahydro-1H-pyrano[3,4-b]pyridine, an MEP analysis would likely show a region of negative potential around the nitrogen atom of the piperidine ring, indicating its nucleophilic character and its likely site of protonation to form salts like the oxalate (B1200264).
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, revealing how the molecule flexes, bends, and transitions between different shapes.
In the context of related piperidine-containing compounds, MD simulations are often employed to understand their interaction with biological targets. nih.gov For example, simulations can show how a ligand remains bound within the active site of an enzyme and assess the stability of the protein-ligand complex. nih.govnih.gov These studies have demonstrated that piperidine-containing molecules can form stable complexes with enzymes, a finding supported by the consistent structural integrity observed during the simulations. nih.gov
Table 2: Example of MD Simulation Parameters for a Piperidine-Containing Ligand-Protein Complex (Note: This data is generalized from studies on related systems to illustrate typical MD simulation setups.)
| Parameter | Value/Description |
| Software | NAMD, AutoDock |
| Force Field | CHARMM, AMBER |
| Simulation Time | 100 ns |
| Temperature | 310 K |
| Pressure | 1 atm |
| Key Finding | Stable interaction between the piperidine moiety and key amino acid residues in the active site. nih.govnih.gov |
Prediction of Spectroscopic Parameters via Computational Methods (e.g., GIAO for NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted into chemical shifts (δ). gaussian.com This is particularly useful for assigning complex spectra or distinguishing between possible isomers. rsc.org
The process involves first optimizing the geometry of the molecule (often with DFT) and then performing the GIAO calculation. github.io The calculated values are often scaled using a linear regression analysis based on a set of known compounds to improve agreement with experimental data. github.io For complex structures like pyridinium (B92312) salts, computational predictions can be crucial for correctly assigning carbon and hydrogen signals, although large deviations can sometimes occur, requiring careful analysis. nih.gov
Table 3: Illustrative Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts for a Pyridinium Salt (Note: Data is for a related pyridinium compound and serves to illustrate the GIAO method's application.)
| Carbon Atom | Experimental δ (ppm) | GIAO-Predicted δ (ppm) | Difference (ppm) |
| C2 | 145.5 | 149.8 | 4.3 |
| C3 | 128.9 | 130.1 | 1.2 |
| C4 | 144.2 | 146.0 | 1.8 |
| C5 | 128.9 | 130.1 | 1.2 |
| C6 | 145.5 | 149.8 | 4.3 |
Data adapted from studies on pyridinium salts for illustrative purposes. nih.gov
In Silico Mechanistic Studies of Proposed Synthetic Pathways and Reaction Intermediates
Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be too transient to observe experimentally. By calculating the energy profile of a proposed reaction pathway, chemists can determine the most likely mechanism.
For heterocyclic systems like pyrazolo[3,4-b]pyridines, which share a fused ring structure, DFT studies have been used to investigate the mechanistic pathway of their synthesis. researchgate.net These studies can elucidate the role of catalysts, predict regioselectivity, and explain the formation of specific isomers by comparing the activation energies of different possible routes. mdpi.com For instance, the mechanism of the three-component reaction to form 1H-pyrazolo[3,4-b]pyridines has been detailed, starting with the formation of a biselectrophile intermediate. mdpi.com Such in silico studies are critical for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov
Reaction Mechanisms and Derivatization Chemistry of the Octahydro 1h Pyrano 3,4 B Pyridine Scaffold
Investigation of Selective Functional Group Transformations on the Pyrano-Pyridine Core
The derivatization of the octahydro-1H-pyrano[3,4-b]pyridine core is pivotal for modulating its physicochemical and biological properties. Selective functional group transformations are essential for creating a diverse library of analogues. The primary sites for functionalization are the secondary amine of the piperidine (B6355638) ring and the various C-H bonds on both the pyran and pyridine (B92270) rings.
The nitrogen atom of the piperidine ring is a key handle for derivatization. Standard N-alkylation, N-acylation, and N-sulfonylation reactions can be employed to introduce a variety of substituents. The choice of reagents and conditions will influence the outcome of these transformations. For instance, the use of bulky alkylating agents may be sterically hindered, necessitating more forcing conditions.
Functionalization of the carbon skeleton of the pyrano-pyridine core presents a greater challenge due to the presence of multiple, chemically similar C-H bonds. However, modern synthetic methodologies offer potential solutions. Directed metalation, using a directing group to guide a metalating agent to a specific position, is a powerful strategy for regioselective C-H functionalization. znaturforsch.com For example, a substituent on the nitrogen atom could direct lithiation to an adjacent carbon, which can then be trapped with an electrophile.
Furthermore, halogenation of the scaffold can provide a versatile entry point for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. The regioselectivity of halogenation would likely be influenced by the electronic and steric environment of the different positions on the heterocyclic rings.
A summary of potential selective functional group transformations is presented in the table below.
| Transformation | Reagent/Catalyst | Potential Functional Group Introduced | Reference |
| N-Alkylation | Alkyl halide, Base | Alkyl | General Knowledge |
| N-Acylation | Acyl chloride, Base | Acyl | General Knowledge |
| N-Arylation | Aryl halide, Palladium catalyst | Aryl | General Knowledge |
| C-H Functionalization | Directed metalation, Electrophile | Various | znaturforsch.com |
| Halogenation | NBS, NCS | Bromo, Chloro | General Knowledge |
| Cross-Coupling | Suzuki, Sonogashira, Buchwald-Hartwig | Aryl, Alkynyl, Amino | General Knowledge |
Stereoselective Modifications and Regioselective Functionalization Strategies
The octahydro-1H-pyrano[3,4-b]pyridine scaffold possesses multiple stereocenters, making stereoselective synthesis and modification a critical aspect of its chemistry. The relative stereochemistry of the ring fusion (cis or trans) will significantly impact the three-dimensional shape of the molecule and, consequently, its interactions with biological targets.
Stereoselective synthesis of specific diastereomers of the octahydro-1H-pyrano[3,4-b]pyridine core can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the synthesis of a related system, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, has been demonstrated using stereoselective reduction procedures. researchgate.netasianpubs.orgresearchgate.net Similar approaches, such as catalytic hydrogenation of a suitable unsaturated precursor using a chiral catalyst, could be envisioned for the stereocontrolled synthesis of the pyrano[3,4-b]pyridine scaffold. nih.gov
Once a specific stereoisomer is obtained, subsequent functionalization must proceed with control of regioselectivity to avoid the formation of complex product mixtures. Regioselective functionalization can be achieved by exploiting the inherent reactivity differences of the various positions on the scaffold or by employing directing groups. nih.govrsc.orgnih.gov For example, the presence of an oxygen atom in the pyran ring and a nitrogen atom in the piperidine ring electronically differentiates the adjacent carbon atoms, which could be exploited for regioselective reactions. Computational studies can also aid in predicting the most likely sites for electrophilic or nucleophilic attack, guiding the design of regioselective transformations.
Exploration of Ring-Opening, Rearrangement, and Degradation Pathways of the Octahydro-1H-pyrano[3,4-b]pyridine System
The stability of the octahydro-1H-pyrano[3,4-b]pyridine ring system is a crucial factor for its potential applications. Understanding the pathways through which it might degrade or rearrange is essential.
Ring-Opening: The ether linkage in the tetrahydropyran (B127337) ring and the amine functionality in the piperidine ring are potential sites for ring-opening reactions. Under strongly acidic conditions, the ether oxygen can be protonated, making the adjacent carbons susceptible to nucleophilic attack, leading to the cleavage of the pyran ring. Similarly, certain reagents can induce the opening of the piperidine ring. For example, von Braun-type reactions using cyanogen (B1215507) bromide could lead to the cleavage of a C-N bond. The susceptibility to ring-opening will depend on the specific substituents on the scaffold. The ring-opening of related pyridone structures has been observed under certain reaction conditions. mdpi.comresearchgate.net
Rearrangement: Skeletal rearrangements of the pyrano-pyridine core are also conceivable under certain conditions, such as in the presence of strong acids or upon thermolysis. These rearrangements could lead to the formation of isomeric heterocyclic systems. For example, iridium-mediated tautomerization and rearrangement of pyridine to its 2-carbene tautomer has been reported, suggesting the potential for complex rearrangements in pyridine-containing systems. researchgate.net
Degradation: Degradation of the octahydro-1H-pyrano[3,4-b]pyridine system can occur through various mechanisms, including oxidation, hydrolysis, and thermolysis. The presence of the tertiary amine and the ether linkage makes the molecule susceptible to oxidative degradation. The piperidine ring, being a saturated heterocycle, might undergo dehydrogenation to a more aromatic pyridinium (B92312) species under certain catalytic conditions.
Chemical Stability Studies of Octahydro-1H-pyrano[3,4-b]pyridineoxalate
The oxalate (B1200264) salt of octahydro-1H-pyrano[3,4-b]pyridine is a common form for handling and formulation. bldpharm.com The stability of this salt under various stress conditions is critical for its storage and use.
Hydrolytic Stability under Various pH Conditions
The hydrolytic stability of this compound is expected to be pH-dependent. The ester-like ether linkage in the pyran ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although ethers are generally more stable to hydrolysis than esters. The amide bonds that could be introduced as derivatives would be more prone to hydrolysis. The stability of the parent scaffold is likely to be high across a range of pH values, but derivatization can introduce more labile functional groups.
A hypothetical hydrolytic stability profile is presented below.
| pH Condition | Potential Degradation Pathway | Expected Stability |
| Acidic (pH 1-3) | Protonation of ether oxygen followed by potential ring opening. | Moderate to High |
| Neutral (pH 6-8) | Generally stable. | High |
| Basic (pH 11-13) | Generally stable, though some derivatives may be susceptible. | High |
Photolytic and Thermal Degradation Mechanisms
Photolytic Degradation: Exposure to light, particularly UV radiation, can lead to the degradation of organic molecules. For nitrogen-containing heterocyclic compounds, photodegradation can proceed through various mechanisms, including the formation of radical species. nih.gov The presence of lone pairs on the nitrogen and oxygen atoms could make the molecule susceptible to photo-oxidation. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers. In general, saturated heterocyclic systems are more photolytically stable than their aromatic counterparts.
Thermal Degradation: The thermal stability of the octahydro-1H-pyrano[3,4-b]pyridine scaffold is expected to be relatively high. Studies on the thermal degradation of piperidine, a related six-membered nitrogen heterocycle, have shown that it is quite stable. researchgate.netutexas.edunist.gov Degradation at elevated temperatures would likely involve C-C and C-N bond cleavage, potentially leading to fragmentation of the ring system. The presence of the oxalate counter-ion may influence the thermal decomposition profile.
Oxidative Stability and Formation of Degradation Products
The octahydro-1H-pyrano[3,4-b]pyridine scaffold contains a secondary amine and an ether linkage, both of which can be susceptible to oxidation. The nitrogen atom can be oxidized to an N-oxide, and the carbons adjacent to the nitrogen and oxygen atoms are activated towards oxidation. Strong oxidizing agents could lead to ring cleavage and the formation of various degradation products, including smaller carboxylic acids and amino acids. The specific degradation products would depend on the oxidant used and the reaction conditions.
A table of potential oxidative degradation products is provided below.
| Oxidizing Agent | Potential Degradation Products |
| Hydrogen Peroxide | N-oxides, hydroxylated derivatives |
| Potassium Permanganate | Ring-cleaved products (dicarboxylic acids, amino acids) |
| Air (autoxidation) | Hydroperoxides, N-oxides |
Analytical Method Development and Validation for Octahydro 1h Pyrano 3,4 B Pyridineoxalate
Development of Chromatographic Techniques for Purity Assessment and Impurity Profiling
The purity assessment and impurity profiling of Octahydro-1H-pyrano[3,4-b]pyridineoxalate would necessitate the development of robust chromatographic methods capable of separating the main component from any process-related impurities, degradation products, and enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds. nih.govscientific.net A reversed-phase HPLC (RP-HPLC) method would likely be the initial approach for assessing the purity of this compound.
Method development would involve a systematic evaluation of several parameters to achieve optimal separation:
Column: A C18 or C8 column is a common starting point for moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) would be optimized. The pH of the aqueous phase would be critical to ensure consistent ionization of the basic nitrogen in the pyridine (B92270) ring and the acidic oxalate (B1200264) counter-ion.
Detection: A UV detector would be suitable if the molecule possesses a chromophore. Given the saturated nature of the core structure, detection at low wavelengths (e.g., 200-220 nm) might be necessary. If the compound lacks a strong chromophore, alternative detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) could be employed.
Temperature and Flow Rate: These would be adjusted to optimize resolution, peak shape, and analysis time.
An example of a hypothetical HPLC method is presented in Table 1.
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Hypothetical Value |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. nih.govcmbr-journal.commdpi.com These could include residual solvents or volatile by-products. Due to the low volatility of the oxalate salt, derivatization might be necessary to convert the analyte into a more volatile form suitable for GC analysis. mdpi.comresearchgate.net Alternatively, the analysis might focus on the free base form of the molecule after an extraction step.
The mass spectrometer provides structural information, allowing for the identification of unknown impurities by comparing their mass spectra to spectral libraries. hmdb.ca
Chiral Chromatography for Enantiomeric Purity Determination
The structure of Octahydro-1H-pyrano[3,4-b]pyridine contains chiral centers, meaning it can exist as a pair of enantiomers. In pharmaceutical contexts, it is often crucial to separate and quantify these enantiomers, as they can have different pharmacological activities. interchim.commz-at.delibretexts.org Chiral chromatography is the standard method for this purpose. nih.govmdpi.com
The development of a chiral separation method would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for a wide range of compounds. The mobile phase, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), would be optimized to achieve baseline separation of the enantiomers.
Method Validation According to Academic and Research Quality Guidelines
Once developed, any analytical method for this compound would require validation to ensure it is reliable, reproducible, and fit for its intended purpose. The validation would be performed according to established guidelines, assessing the following parameters.
Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Linearity and Range: The linearity of the method would be established by analyzing a series of solutions of known concentrations. The results would be statistically analyzed to demonstrate a linear relationship between the detector response and the concentration over a specified range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.
Hypothetical validation data for an HPLC method are presented in Table 2.
Table 2: Hypothetical Method Validation Parameters
| Parameter | Hypothetical Value |
|---|---|
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Precision (Repeatability and Intermediate Precision) and Accuracy Assessment
Precision: This assesses the degree of scatter between a series of measurements.
Repeatability (intra-assay precision) is determined by performing the analysis multiple times on the same sample under the same conditions on the same day.
Intermediate Precision (inter-assay precision) evaluates the method's robustness by having the analysis performed by different analysts on different days using different equipment. The precision is typically expressed as the relative standard deviation (RSD).
Accuracy: This measures the closeness of the experimental value to the true value. It is often assessed by analyzing samples with a known concentration of the analyte (e.g., a standard reference material) or by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix.
Hypothetical precision and accuracy data are presented in Table 3.
Table 3: Hypothetical Precision and Accuracy Data
| Parameter | Hypothetical Value |
|---|---|
| Repeatability (RSD%) | < 2% |
| Intermediate Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 98 - 102% |
Robustness and Ruggedness Studies of the Analytical Method
Robustness and ruggedness are critical components of analytical method validation, ensuring the method's reliability under various conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under different environmental or operational conditions.
For heterocyclic compounds like pyranopyridine derivatives, robustness is often assessed during the validation of High-Performance Liquid Chromatography (HPLC) methods. ijsrst.comresearchgate.net The study typically involves intentionally altering parameters from the nominal method conditions and observing the impact on the results, such as peak area, retention time, and resolution.
Robustness Study Parameters and Variations:
A typical robustness study for an HPLC method might involve the following variations:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30°C | 28°C | 32°C |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Wavelength | 220 nm | 218 nm | 222 nm |
| Organic Phase % | 50% | 48% | 52% |
The results of these variations are then analyzed to ensure that they remain within acceptable limits, often defined by the relative standard deviation (RSD) of the results. A robust method will show minimal changes in the analytical outcome despite these small variations.
Ruggedness Study (Intermediate Precision):
Ruggedness, often referred to as intermediate precision, is evaluated by comparing the results of the analysis performed by different analysts, on different instruments, and on different days. This ensures the method's transferability and reliability in various laboratory settings.
An example of a ruggedness study design is presented below:
| Condition | Analyst 1, Instrument 1, Day 1 | Analyst 2, Instrument 2, Day 2 |
| Assay (% of Nominal) | ||
| Sample 1 | 99.8% | 100.1% |
| Sample 2 | 100.2% | 99.9% |
| Sample 3 | 99.9% | 100.3% |
| Mean | 99.97% | 100.1% |
| RSD (%) | 0.21% | 0.20% |
Development of Quantitative Analytical Methods (e.g., Titrimetry, Spectrophotometry)
Beyond chromatographic techniques, classical analytical methods like titrimetry and spectrophotometry can be developed for the quantification of piperidine-containing structures.
Titrimetric Methods:
Potentiometric titration is a viable method for determining the dissociation constant (pKa) of piperidine (B6355638) derivatives, which can be useful for quantitative analysis in acidic or basic solutions. researchgate.net For an oxalate salt like this compound, an acid-base titration could be employed for quantification. The basic nitrogen in the piperidine ring can be titrated with a standardized acid, such as perchloric acid in a non-aqueous solvent, with the endpoint detected potentiometrically.
Spectrophotometric Methods:
Spectrophotometry offers a simple and rapid approach for quantification. For piperidine and its derivatives, methods have been developed based on the formation of colored complexes. ekb.eg For instance, a method for determining piperazine, a related heterocyclic amine, involves the formation of an enamine by reaction with acetaldehyde, which then reacts with chloranil (B122849) to produce a colored aminovinylquinone that can be measured spectrophotometrically. ekb.eg A similar derivatization strategy could potentially be developed for this compound.
Another spectrophotometric approach involves the reaction of pyridine derivatives with diazonium salts to form colored azo dyes. scholarsresearchlibrary.com The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) and quantified using a calibration curve.
Example of Spectrophotometric Method Validation Data:
The validation of a spectrophotometric method would include establishing linearity, accuracy, and precision.
| Parameter | Result |
| Linearity (Concentration Range) | 1-15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD %) | < 2.0% |
These tables and findings, while based on analogous compounds, provide a foundational framework for the development and validation of analytical methods for this compound.
Advanced Research Perspectives on the Octahydro 1h Pyrano 3,4 B Pyridine Scaffold
Design and Synthesis of Octahydro-1H-pyrano[3,4-b]pyridine-Based Molecular Probes for Chemical Biology Research (Focus on Probe Development and Interaction Mechanisms)
The development of molecular probes from the octahydro-1H-pyrano[3,4-b]pyridine scaffold is a promising area for investigating complex biological systems. The inherent structural rigidity and stereochemical complexity of this scaffold make it an attractive starting point for creating highly specific probes.
Probe Development Strategy: The design of molecular probes based on this scaffold would involve the strategic attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, to specific points on the heterocyclic core. The secondary amine within the pyridine (B92270) ring is a primary site for such modifications. Synthetic strategies would likely involve N-acylation or N-alkylation reactions to introduce a linker to which a reporter group can be attached. The choice of linker and reporter group would be dictated by the biological question being addressed, ensuring that the probe retains its ability to interact with the intended target.
Exploration of Structure-Activity Relationships (SAR) in Related Saturated Pyrano-Pyridine Systems, Emphasizing Molecular Recognition Principles
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the saturated pyrano-pyridine system, SAR exploration would focus on how modifications to the scaffold affect its interaction with biological targets.
Key Modification Sites and Their Effects: Systematic modifications at various positions of the octahydro-1H-pyrano[3,4-b]pyridine ring system would be necessary to build a comprehensive SAR map. Research on other pyranopyridine series has demonstrated that certain regions of the scaffold are critical for inhibitory activities, while others can be modified to enhance properties like potency and solubility. nih.gov For instance, studies on pyridine derivatives have shown that the presence and position of small functional groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) can enhance biological activity, whereas bulky groups or halogens may decrease it. nih.govresearchgate.net
Molecular Recognition Principles: The three-dimensional conformation of the octahydro-1H-pyrano[3,4-b]pyridine scaffold is a key determinant of its binding specificity. The chair-like conformations of the fused rings create a defined shape that can fit into specific binding pockets of proteins. Molecular recognition is driven by a combination of factors:
Hydrogen Bonding: The nitrogen and oxygen heteroatoms are potential hydrogen bond acceptors.
Steric Effects: The bulk and shape of substituents can either enhance or hinder binding.
Hydrophobic Interactions: The saturated hydrocarbon portions of the molecule can interact favorably with nonpolar regions of a binding site.
An analysis of related pyrazolo[4,3-c]pyridines highlighted the importance of ligand conformation, noting that a considerable entropic penalty would be incurred if a substituted ligand had to adopt a different conformation to bind to its target. acs.org
Table 1: SAR Insights from Related Pyridine and Pyranopyridine Systems
| Structural Modification | Observed Effect on Activity | Rationale / Principle | Reference |
| Addition of -OMe, -OH groups | Enhanced antiproliferative activity | Increased hydrogen bonding capacity and favorable electronic effects. | nih.govresearchgate.net |
| Addition of halogen atoms | Lowered antiproliferative activity | Potential for unfavorable steric or electronic interactions. | nih.govresearchgate.net |
| Introduction of bulky groups | Lowered antiproliferative activity | Steric hindrance preventing optimal binding. | nih.govresearchgate.net |
| Modification of specific regions | Can improve potency and solubility | Balances binding affinity with physicochemical properties. | nih.gov |
Investigation of the Oxalate (B1200264) Counterion's Influence on Solid-State Properties, Crystallinity, and Formulation Aspects for Research Materials
The choice of a counterion is a critical aspect of drug development and materials science, as it can significantly impact the physicochemical properties of an active molecule. The use of oxalate as a counterion for the octahydro-1H-pyrano[3,4-b]pyridine base offers several potential advantages for a research setting.
Influence on Solid-State Properties: The oxalate anion (C₂O₄²⁻) can influence the solid-state properties of the salt in several ways. The formation of a salt with oxalic acid can improve the crystallinity of the parent compound, which is often beneficial for purification, handling, and structural analysis via X-ray diffraction. The oxalate ion's structure can vary between a planar (D₂h symmetry) and a nonplanar (D₂d symmetry) conformation, and this can be influenced by interactions with the cation. walisongo.ac.id This structural flexibility can lead to different crystal packing arrangements, affecting properties like melting point and stability.
Crystallinity and Formulation: A crystalline solid is generally preferred for research materials due to its defined structure and stability. The oxalate salt is likely to be a crystalline solid, facilitating its characterization and formulation. The properties of the oxalate anion, such as its ability to form strong hydrogen bonds through its carboxylate groups, can lead to well-ordered crystal lattices. Studies using 2D IR spectroscopy on aqueous oxalate have shown that it can form distinct contact ion pairs with cations, which can protect the carboxylate groups and influence local hydration dynamics. rsc.org This interaction is key to understanding how the oxalate counterion will behave in both solid and solution phases, which is crucial for developing stable research formulations.
Table 2: Potential Effects of the Oxalate Counterion
| Property | Influence of Oxalate Counterion | Scientific Rationale | Reference |
| Crystallinity | Likely to enhance crystallinity. | The rigid, symmetric nature of the oxalate ion and its hydrogen bonding capacity can promote the formation of stable, ordered crystal lattices. | walisongo.ac.id |
| Solubility | May modify aqueous solubility compared to the free base. | Salt formation generally increases aqueous solubility, but the specific properties depend on the lattice energy of the salt and the hydration energy of the ions. | rsc.org |
| Stability | Can improve chemical and physical stability. | A stable crystalline salt is less susceptible to degradation than an amorphous form or a liquid free base. | walisongo.ac.id |
| Handling | Facilitates easier handling and weighing of the compound. | Crystalline solids are generally easier to handle than oils or hygroscopic materials. | N/A |
Potential as a Key Intermediate in the Synthesis of More Complex Molecular Architectures
The octahydro-1H-pyrano[3,4-b]pyridine scaffold is not only of interest for its own potential activities but also serves as a valuable building block for the synthesis of more elaborate molecules. Its rigid, bicyclic structure and available functional groups make it an ideal starting point for creating novel chemical entities.
Synthetic Utility: The secondary amine in the pyridine ring is a versatile functional handle for a wide range of chemical transformations. It can be acylated, alkylated, or used in coupling reactions to attach more complex substituents. This versatility is exemplified by the synthesis of the antibacterial agent moxifloxacin, which utilizes the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine as a critical intermediate. google.comresearchgate.net The synthesis of this intermediate often involves multiple steps, including the reduction of a precursor dicarboxamide and optical resolution to obtain the desired stereoisomer. google.com
Application in Complex Synthesis: The pyrano-pyridine core can be incorporated into larger molecules to impart specific conformational constraints or to orient functional groups in a precise three-dimensional arrangement. The synthesis of complex natural products and their analogues often relies on such well-defined heterocyclic intermediates. The development of synthetic routes to functionalized pyrazolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines through multi-component reactions highlights the modularity and efficiency that can be achieved using such heterocyclic building blocks. researchgate.net The octahydro-1H-pyrano[3,4-b]pyridine scaffold can similarly be employed in cascade reactions to rapidly build molecular complexity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
